5-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide
Description
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfanyl-N-(2,4-difluorophenyl)thiadiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClF2N3OS2/c16-8-1-4-10(5-2-8)23-15-13(20-21-24-15)14(22)19-12-6-3-9(17)7-11(12)18/h1-7H,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTJGTRXOJYOIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC2=C(N=NS2)C(=O)NC3=C(C=C(C=C3)F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClF2N3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to form the thiadiazole ring . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution can occur at the C-5 position of the thiadiazole ring, while nucleophilic substitution can occur at the C-2 position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Anticancer Activity
Thiadiazole derivatives have been extensively studied for their anticancer properties. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines.
Case Studies and Research Findings
- Mechanism of Action : Thiadiazole derivatives are known to inhibit tubulin polymerization. This mechanism leads to decreased proliferation in cancer cell lines such as human myeloid leukemia HL-60 and colon adenocarcinoma HCT-116. In vivo studies have demonstrated reduced tumor growth in mouse models when treated with these compounds .
- Specific Findings : A study found that certain thiadiazole derivatives reduced cell viability in human cervical carcinoma HeLa cells and osteosarcoma U2OS cells by inducing apoptosis . The compound also showed effectiveness against breast cancer cell lines, indicating its potential as a broad-spectrum anticancer agent.
| Cell Line | Effect | Reference |
|---|---|---|
| HL-60 | Decreased proliferation | |
| HCT-116 | Induction of apoptosis | |
| HeLa | Decreased viability | |
| U2OS | Induction of apoptosis |
Antimicrobial Properties
In addition to its anticancer applications, thiadiazole derivatives have demonstrated antimicrobial activity. Research indicates that these compounds can inhibit the growth of various bacteria and fungi.
Research Insights
- Bacterial Inhibition : Studies have shown that compounds similar to 5-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide exhibit inhibitory effects against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibacterial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of thiadiazole derivatives have also been explored. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.
Findings
- Cytokine Modulation : Research indicates that certain thiadiazole derivatives can downregulate the production of inflammatory cytokines such as TNF-alpha and IL-6 in vitro, suggesting their potential use in treating inflammatory diseases .
Material Science Applications
Beyond biological applications, thiadiazole derivatives are being investigated for their utility in material science, particularly in the development of organic semiconductors and photovoltaic materials.
Material Properties
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, leading to the death of microbial or cancer cells. The exact pathways and targets can vary depending on the specific application and the organism being studied .
Comparison with Similar Compounds
Core Heterocyclic Variations
- 1,2,3-Thiadiazole vs. 1,2,4-Triazole: The target compound’s thiadiazole core differs from 1,2,4-triazole derivatives (e.g., compounds [7–9] in ).
Pyrazole Derivatives :
Pyrazole-based compounds (e.g., rimonabant in ) share carboxamide and halogenated aryl groups but differ in core structure. Pyrazoles are more rigid, with nitrogen atoms positioned to facilitate stronger dipole interactions, which may enhance receptor binding compared to thiadiazoles .
Substituent Effects
- Sulfanyl vs. Sulfonyl Groups: The sulfanyl group in the target compound contrasts with sulfonyl-containing analogues (e.g., 5-[(4-chlorophenyl)sulfonyl]-N,N-dimethyl-1,2,3-thiadiazole-4-carboxamide, ).
Halogenated Aryl Moieties :
The 2,4-difluorophenyl carboxamide in the target compound differs from other halogenated aryl groups (e.g., 4-chlorophenyl in ). Fluorine atoms introduce strong electronegativity and C-F bond stability, enhancing metabolic resistance compared to chlorine .
Tabulated Comparison of Key Compounds
Research Findings and Implications
- Spectral Distinctions: The target compound’s IR spectrum would lack the νS-H (~2500–2600 cm⁻¹) band observed in thiol tautomers of triazoles (), confirming its non-tautomeric nature. The νC=S band (~1247–1255 cm⁻¹) in triazoles contrasts with the thiadiazole’s νC-N and νC-S vibrations, aiding structural identification .
- Biological Potential: Compounds with 2,4-difluorophenyl groups (e.g., ’s antineoplastic agent) suggest the target compound may exhibit similar bioactivity, though the thiadiazole core could alter target specificity compared to pyrrolopyridine or pyrazole derivatives .
- Solubility and Bioavailability : The N-(2,4-difluorophenyl) carboxamide may reduce solubility compared to N,N-dimethyl analogues (), necessitating formulation adjustments for therapeutic use .
Biological Activity
5-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications, supported by data tables and research findings.
- Molecular Formula : C15H8ClF2N3O3S2
- Molecular Weight : 415.82 g/mol
- CAS Number : 672951-17-6
Synthesis
The synthesis of thiadiazole derivatives, including this compound, typically involves cyclization reactions of thiosemicarbazones or other sulfur-containing precursors. The structural motif is crucial for its biological activity.
Anticancer Activity
Numerous studies have reported the anticancer properties of thiadiazole derivatives. For instance:
- In vitro Studies : The compound exhibited significant anti-proliferative effects against various cancer cell lines.
- IC50 Values :
- LoVo (colon carcinoma): 2.44 µM
- MCF-7 (breast carcinoma): 23.29 µM
- IC50 Values :
These values indicate that the compound is more effective against colon cancer cells compared to breast cancer cells .
The mechanism underlying the anticancer activity includes:
- Induction of apoptosis in cancer cells.
- Inhibition of key signaling pathways such as STAT3 and CDK9, which are involved in cell proliferation and survival .
Data Table: Biological Activity Summary
| Activity | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Anticancer | LoVo | 2.44 | Apoptosis induction |
| Anticancer | MCF-7 | 23.29 | Inhibition of STAT3 and CDK9 |
| Toxicity | Daphnia | <20% lethality at 200 µM | Low toxicity observed |
Case Studies
- Study on Antitumor Effects : A recent study evaluated a series of thiadiazole derivatives for their anticancer effects. The compound demonstrated a marked reduction in cell viability in treated groups compared to controls .
- Molecular Docking Studies : Computational studies indicated that the compound can effectively bind to the active sites of target proteins involved in tumor growth, supporting its potential as a therapeutic agent .
Other Biological Activities
Beyond anticancer effects, thiadiazole derivatives have been studied for:
Q & A
Q. How can researchers optimize the synthetic yield of 5-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,2,3-thiadiazole-4-carboxamide?
- Methodological Answer : The synthesis involves multi-step reactions, including sulfanyl group introduction and carboxamide coupling. Key steps include:
- Intermediate purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate intermediates like 4-chlorophenylsulfanyl-thiadiazole precursors .
- Coupling conditions : Optimize reaction time and temperature (e.g., 24–48 hours at 60–80°C) for the carboxamide formation using EDCI/HOBt as coupling agents .
- Yield improvement : Monitor reaction progress via TLC and adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of amine to carboxylic acid derivatives) .
Q. What analytical techniques are critical for characterizing this compound’s purity and structure?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to confirm substituent positions (e.g., 4-chlorophenyl sulfanyl at C5, difluorophenyl carboxamide at N) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., calculated [M+H] = 426.0) .
- HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) .
Q. How can solubility limitations of this compound be addressed in in vitro assays?
- Methodological Answer :
- Co-solvent systems : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility .
- Structural analogs : Synthesize derivatives with polar groups (e.g., hydroxyl or amine substituents) to improve hydrophilicity .
Advanced Research Questions
Q. What experimental designs are suitable for resolving contradictions in reported bioactivity data?
- Methodological Answer :
- Orthogonal assays : Compare results from enzymatic inhibition (e.g., kinase assays) and cell-based viability assays (MTT/WST-1) to distinguish direct vs. indirect effects .
- Dose-response curves : Use non-linear regression (GraphPad Prism) to calculate IC/EC values across multiple replicates, addressing variability .
- Control experiments : Include off-target inhibitors (e.g., staurosporine) to validate specificity in enzyme studies .
Q. How can computational modeling predict environmental fate and biodegradation pathways?
- Methodological Answer :
- QSAR models : Use EPI Suite or TEST software to estimate logP (hydrophobicity) and biodegradation half-life based on thiadiazole and sulfanyl groups .
- Metabolic pathway prediction : Apply University of Minnesota Pathway Prediction System (UM-PPS) to identify potential microbial degradation products (e.g., cleavage of sulfanyl bonds) .
Q. What strategies validate the mechanism of action in complex biological systems?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
